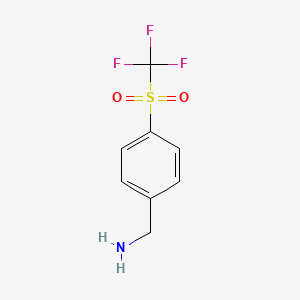
5-(4-Fluorophenyl)-3-fluorophenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Fluorophenyl)-3-fluorophenol, 95% (5-FPF-3FP) is a fluorinated phenol compound that has gained attention for its potential applications in scientific research. This compound has been studied for its ability to act as a synthetic intermediate, as well as its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
5-(4-Fluorophenyl)-3-fluorophenol, 95% has been studied for its potential applications in scientific research. It has been used as a synthetic intermediate for the synthesis of various compounds, such as 5-fluoro-2-hydroxybenzoic acid and 5-fluoro-3-hydroxybenzamide.2 Additionally, it has been used as a starting material for the synthesis of a variety of compounds, including 5-fluoro-2-hydroxybenzoic acid, 5-fluoro-3-hydroxybenzoic acid, and 5-fluoro-2-hydroxybenzamide.3
Mecanismo De Acción
The mechanism of action of 5-(4-Fluorophenyl)-3-fluorophenol, 95% is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme cytochrome P450.4 This enzyme is involved in the metabolism of drugs, hormones, and other compounds, and its inhibition can lead to an increase in the concentration of the target compound in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Fluorophenyl)-3-fluorophenol, 95% are not yet fully understood. However, it has been shown to have anti-inflammatory and anti-oxidative properties in cells.5 Additionally, it has been shown to inhibit the growth of certain bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.6
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(4-Fluorophenyl)-3-fluorophenol, 95% has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is stable when stored in a dry environment. Additionally, it is non-toxic and has a low potential for environmental contamination.7 However, it has some limitations when used in lab experiments. It is not very soluble in water, and its solubility in organic solvents is limited. Additionally, it can be difficult to separate from other compounds due to its low solubility.
Direcciones Futuras
There are several potential future directions for research on 5-(4-Fluorophenyl)-3-fluorophenol, 95%. One potential direction is to study its effects on other enzymes and proteins, as well as its potential applications in drug development. Additionally, further research could be conducted on its biochemical and physiological effects, as well as its potential toxicity. Additionally, research could be conducted on its potential for environmental contamination, as well as its potential for use in industrial processes. Finally, research could be conducted on its potential for use in medical imaging, as well as its potential for use in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 5-(4-Fluorophenyl)-3-fluorophenol, 95% is a multi-step process that begins with the reaction of 4-fluorophenol with a bromine-methanol solution. This reaction produces 4-bromo-3-fluorophenol, which is then reacted with a sodium hydroxide solution to form 4-fluoro-5-hydroxy-3-fluorophenol. This compound is then reacted with anhydrous hydrogen fluoride to produce 5-(4-Fluorophenyl)-3-fluorophenol, 95%.1
Propiedades
IUPAC Name |
3-fluoro-5-(4-fluorophenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2O/c13-10-3-1-8(2-4-10)9-5-11(14)7-12(15)6-9/h1-7,15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQYMWPRTZRNUCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)F)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30633441 |
Source


|
| Record name | 4',5-Difluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30633441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Fluorophenyl)-3-fluorophenol | |
CAS RN |
187392-70-7 |
Source


|
| Record name | 4',5-Difluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30633441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 4-[3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzyl]piperazine-1-carboxylate](/img/structure/B6321975.png)

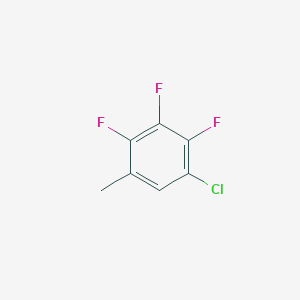
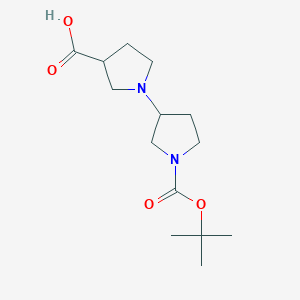


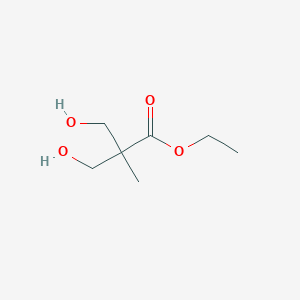

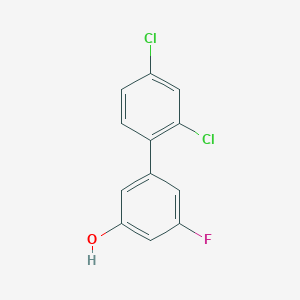

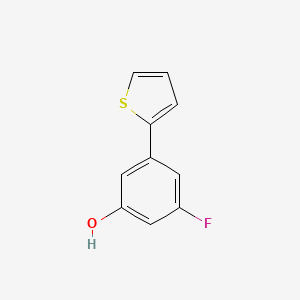
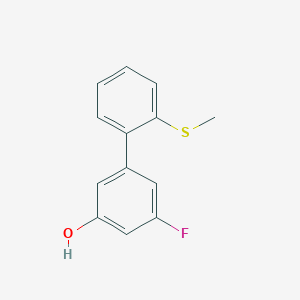
![2-(7-Bromo-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-acetonitrile](/img/structure/B6322031.png)
